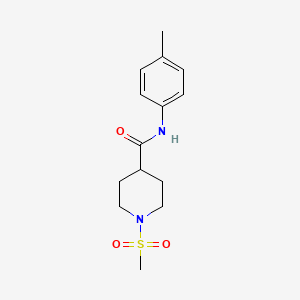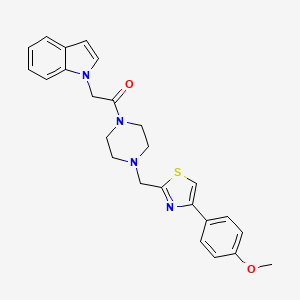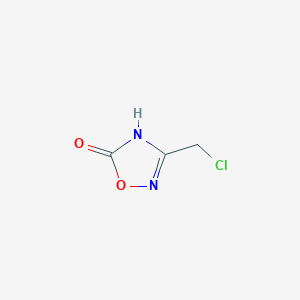amine hydrochloride CAS No. 1049803-05-5](/img/structure/B2744179.png)
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-Indol-3-yl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C (=C1)C (=CN2)CCNCC3=CN=CC=C3.Cl .科学的研究の応用
Antiallergic Compounds
Research by Menciu et al. (1999) explored compounds similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their potential as antiallergic agents. They synthesized a range of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates and ethyl (indol-3-yl)alkanoates. These compounds were evaluated for antiallergic potency, leading to the selection of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as a potent antiallergic compound (Menciu et al., 1999).
Catalysts in Organic Synthesis
Singh et al. (2017) synthesized compounds with an indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These palladacycles were effective as catalysts in organic reactions like the Suzuki–Miyaura coupling and allylation of aldehydes. This research demonstrates the utility of indole core-containing compounds as catalysts in organic synthesis (Singh et al., 2017).
Novel Synthetic Methods
Garzón and Davies (2014) reported the use of pyridinium N-(heteroaryl)aminides, similar in structure to 2-(1H-Indol-3-yl)ethylamine hydrochloride, in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provided access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in novel synthetic approaches (Garzón & Davies, 2014).
Formation of Polysubstituted Pyrroles
Kobayashi et al. (2006) conducted research on the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, involving secondary amine hydrochlorides similar to 2-(1H-Indol-3-yl)ethylamine hydrochloride. This work highlights the compound's relevance in the synthesis of complex pyrrole structures (Kobayashi et al., 2006).
Allosteric Modulation of Receptors
Price et al. (2005) investigated compounds with structures related to 2-(1H-Indol-3-yl)ethylamine hydrochloride for their allosteric modulation properties on the cannabinoid CB1 receptor. This research is significant in understanding the receptor's pharmacology and potential therapeutic applications (Price et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;/h1-6,8-9,12,18-19H,7,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASMXLMZKYETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-2-enoylamino)methyl]-3-(3,4,5-trifluorophenyl)propanamide](/img/structure/B2744101.png)
![methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744102.png)
![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)






![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
